molecular formula C21H34N4O3S B4685280 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide

2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B4685280
M. Wt: 422.6 g/mol
InChI Key: JZKGOTHQFGIJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.

Mechanism of Action

2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by this compound leads to decreased activation of these pathways, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. This compound has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL. In addition, this compound has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated favorable pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, the optimal dosing and scheduling of this compound in combination with other therapies is still being investigated.

Future Directions

For research on 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide include further preclinical studies to evaluate its efficacy in combination with other targeted therapies, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additionally, the development of biomarkers to identify patients who are most likely to benefit from treatment with this compound is an area of active investigation. Finally, the potential for this compound to be used in other diseases beyond B-cell malignancies, such as autoimmune disorders, is also being explored.

Scientific Research Applications

2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. This compound has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL.

properties

IUPAC Name

2-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3S/c1-18-7-8-19(29(27,28)25-11-4-3-5-12-25)17-20(18)21(26)22-9-6-10-24-15-13-23(2)14-16-24/h7-8,17H,3-6,9-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKGOTHQFGIJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCCCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.